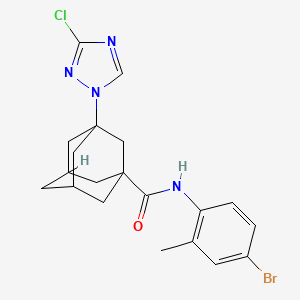![molecular formula C23H19N3O5S B4617999 2-[(4-甲氧基-3-硝基苄基)硫]-3-(2-甲氧基苯基)-4(3H)-喹唑啉酮](/img/structure/B4617999.png)
2-[(4-甲氧基-3-硝基苄基)硫]-3-(2-甲氧基苯基)-4(3H)-喹唑啉酮
描述
Quinazolinone derivatives, including the compound , are known for a wide range of biological activities, such as antibacterial, antifungal, antitubercular, and anticancer properties. These activities extend to include antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic activities (Osarumwense Peter Osarodion, 2023).
Synthesis Analysis
The synthesis of related quinazolinone compounds involves various chemical reactions. For instance, 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, a compound similar to the one , was synthesized by combining methyl anthranilate and N-(3-methoxyphenyl)-methyl dithiocarbamic acid in ethanol with anhydrous potassium carbonate and refluxed for 23 hours (Osarumwense Peter Osarodion, 2023).
Molecular Structure Analysis
Molecular structure analysis of quinazolinones can be performed using various spectroscopic methods such as FT-IR, NMR, and DFT/TD-DFT calculations. These methods provide insights into the molecular inter-contacts, vibrational frequencies, and molecular orbitals, contributing to a deeper understanding of the compound's properties and reactivity (Ahmed Djafri et al., 2020).
Chemical Reactions and Properties
The chemical properties of quinazolinones, including reactivity and potential biological activity, are influenced by their structural components. Compounds like 2-((3,5-Dinitrobenzyl)thio)quinazolinones have been found to exhibit antimycobacterial activity, indicating that the nitrobenzyl group plays a crucial role in this biological activity (Yanlin Jian et al., 2020).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and stability, can be determined through various analytical techniques. For instance, radioiodination and biodistribution studies of 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one provide insights into its stability and physical behavior in biological systems (R. Al-Salahi et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity and potential interactions with biological molecules, are key to understanding the potential applications of quinazolinones. The synthesis and antimicrobial screening of various quinazolinone derivatives reveal their potential as antimicrobial agents (T. Selvam et al., 2010).
科学研究应用
镇痛活性
包括与 2-[(4-甲氧基-3-硝基苄基)硫]-3-(2-甲氧基苯基)-4(3H)-喹唑啉酮 类似结构在内的喹唑啉酮衍生物的合成已显示出显著的镇痛活性。这些化合物已合成并在体外进行了测试,以了解其减轻疼痛的能力,显示出比标准镇痛药更高的镇痛活性 (Osarumwense Peter Osarodion, 2023)。
抗癌活性
对喹唑啉酮衍生物的研究突出了它们在癌症治疗中的潜力。具体来说,诸如 2-(3-甲氧基苯基)-6-吡咯烷基-4-喹唑啉酮 (JJC-1) 之类的化合物已被研究其对各种癌细胞系的细胞毒作用,显示出显着的抗癌潜力 (M. Hour 等人,2007)。
抗分枝杆菌活性
对喹唑啉酮衍生物的抗结核活性研究表明,在喹唑啉酮核心上的特定取代会导致有效的抗结核剂。硝基取代基的存在已被确定为活性至关重要,还原活化是其抗分枝杆菌特性的关键 (Yanlin Jian 等人,2020)。
抗菌活性
噻唑喹唑啉酮衍生物的合成及其抗菌活性评估已得到探索,一些化合物对一系列细菌和真菌显示出有希望的结果。这表明基于喹唑啉酮支架开发新的抗菌剂的潜力 (T. Selvam & Vijayaraj Kumar Palanirajan, 2010)。
降脂活性
新型喹唑啉酮衍生物已因其降脂活性而受到研究,显示出降低甘油三酯和总胆固醇水平的能力。喹唑啉酮环上特定位置的取代与活性增加有关,突出了它们在治疗脂质紊乱方面的治疗潜力 (Y. Kurogi 等人,1996)。
抗惊厥评价
喹唑啉酮衍生物也已因其抗惊厥特性而受到评估。一些合成的化合物表现出有效的抗惊厥活性,神经毒性和毒性低,表明它们在治疗癫痫中的潜在用途 (A. El-Azab 等人,2011)。
属性
IUPAC Name |
2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-3-(2-methoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-30-20-10-6-5-9-18(20)25-22(27)16-7-3-4-8-17(16)24-23(25)32-14-15-11-12-21(31-2)19(13-15)26(28)29/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJSBWZUBCXFAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-butanesulfonamide](/img/structure/B4617921.png)
![6-[({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4617923.png)
![5-phenyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4617928.png)
![5-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617941.png)
![N~2~-(3-chlorophenyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4617943.png)

![N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4617955.png)
![{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}(5-fluoro-2-methoxyphenyl)methanone](/img/structure/B4617967.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-furamide](/img/structure/B4617978.png)
![3-methoxy-N-[(1-phenylcyclopentyl)methyl]-4-propoxybenzamide](/img/structure/B4617981.png)
![4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B4617982.png)
![diethyl ({[3-chloro-4-(2-furyl)phenyl]amino}methylene)malonate](/img/structure/B4618000.png)
![N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-9-oxo-9H-fluorene-1-carboxamide](/img/structure/B4618008.png)
![2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B4618011.png)